Cas no 1806815-63-3 (2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

1806815-63-3 structure
商品名:2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine
CAS番号:1806815-63-3
MF:C7H8F2N2O
メガワット:174.148028373718
CID:4916922
2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine
-
- インチ: 1S/C7H8F2N2O/c1-3-5(6(8)9)4(12)2-11-7(3)10/h2,6,12H,1H3,(H2,10,11)
- InChIKey: GROQHRNGXIPYMH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(C=1C)N)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 156
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 59.1
2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005391-500mg |
2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine |
1806815-63-3 | 97% | 500mg |
$980.00 | 2022-03-31 | |
| Alichem | A024005391-1g |
2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine |
1806815-63-3 | 97% | 1g |
$1,629.60 | 2022-03-31 |
2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
1806815-63-3 (2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine) 関連製品
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
